Methyl 3-amino-2-chlorobenzoate hydrochloride

Description

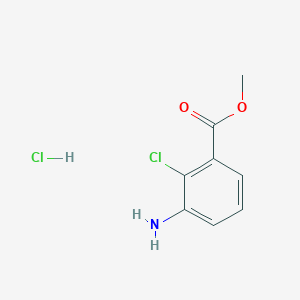

Methyl 3-amino-2-chlorobenzoate hydrochloride (CAS: 120100-15-4) is a halogenated aromatic ester with a molecular formula of $ \text{C}8\text{H}8\text{ClNO}_2 \cdot \text{HCl} $. It features a benzoate backbone substituted with an amino group at the 3-position and a chlorine atom at the 2-position, esterified with a methyl group. This compound is primarily utilized as a synthetic intermediate in pharmaceutical chemistry, particularly in the preparation of sulfonamide derivatives and kinase inhibitors .

Key synthetic applications include:

Properties

IUPAC Name |

methyl 3-amino-2-chlorobenzoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2.ClH/c1-12-8(11)5-3-2-4-6(10)7(5)9;/h2-4H,10H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTECUMBUQUXCIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC=C1)N)Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53553-15-4 | |

| Record name | Benzoic acid, 3-amino-2-chloro-, methyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53553-15-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-2-chlorobenzoate hydrochloride typically involves the esterification of 3-amino-2-chlorobenzoic acid with methanol in the presence of a suitable catalyst, such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize the reaction conditions and increase the yield. The final product is purified through crystallization and filtration to obtain a high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-2-chlorobenzoate hydrochloride undergoes several types of chemical reactions, including:

Substitution Reactions: The amino and chlorine groups on the benzene ring can participate in nucleophilic and electrophilic substitution reactions.

Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols.

Oxidation Reactions: The ester group can be oxidized to form carboxylic acids.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydroxide, potassium hydroxide, and various halogenating agents. The reactions are typically carried out in polar solvents such as water or ethanol.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used in acidic or basic conditions.

Major Products Formed

Substitution Reactions: Products include substituted benzoates and chlorobenzoates.

Reduction Reactions: Products include amines and alcohols.

Oxidation Reactions: Products include carboxylic acids and other oxidized derivatives.

Scientific Research Applications

Methyl 3-amino-2-chlorobenzoate hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 3-amino-2-chlorobenzoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and chlorine groups on the benzene ring can form hydrogen bonds and electrostatic interactions with the active sites of enzymes, leading to inhibition or activation of enzymatic activity. The ester group can also undergo hydrolysis to release the active form of the compound, which can then interact with its molecular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares Methyl 3-amino-2-chlorobenzoate hydrochloride with four structurally related esters:

Key Differences and Implications

Substituent Effects on Reactivity

- Chlorine vs. Phenyl Groups: The 2-chloro substituent in the target compound enhances electrophilic aromatic substitution reactivity compared to the 2-phenyl group in Methyl 3-amino-2-phenylpropanoate hydrochloride. This makes the target compound more reactive in sulfonylation and acylation reactions .

Research Findings and Data

Yield and Reaction Efficiency

- The target compound achieves 96% yield in pivaloylation reactions under mild conditions (dichloromethane, 0–20°C), outperforming Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride, which requires higher temperatures for similar transformations .

Biological Activity

Methyl 3-amino-2-chlorobenzoate hydrochloride is a compound of significant interest in both organic chemistry and biological research due to its diverse applications and biological activities. This article explores its biological activity, including antimicrobial properties, anti-inflammatory effects, and its interactions with various biological systems.

Chemical Structure and Properties

This compound has the following chemical formula:

- Chemical Formula: C₈H₉Cl₂NO₂

- Molecular Weight: Approximately 185.61 g/mol

- Appearance: White to off-white crystalline powder

- Solubility: Soluble in water and organic solvents

The compound features a chlorobenzoate structure with an amino group positioned at the meta location relative to the ester functionality, which influences its reactivity and biological profile.

1. Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against certain bacterial strains. Preliminary studies have shown efficacy against Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antimicrobial agents.

| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Pseudomonas aeruginosa | 10 | 100 |

2. Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties. Research has indicated that it can inhibit the production of pro-inflammatory cytokines in vitro, which could make it a candidate for further exploration in inflammatory disease models.

The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes or receptors. The amino and chlorine groups on the benzene ring can form hydrogen bonds and electrostatic interactions with active sites of enzymes, leading to either inhibition or activation of enzymatic activity. Additionally, the ester group can undergo hydrolysis to release the active form of the compound, facilitating its interaction with biological targets.

Case Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of this compound on certain enzyme activities. The compound was found to inhibit enzyme activity in a dose-dependent manner, demonstrating its potential as an enzyme inhibitor in biochemical pathways relevant to disease processes.

Case Study 2: Interaction with Bacterial Metabolism

In another study, this compound was tested for its effects on bacterial metabolism. Results indicated that it could inhibit the growth of specific bacteria by disrupting their metabolic pathways, further supporting its potential as an antimicrobial agent .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds is essential.

| Compound Name | CAS Number | Similarity Index | Unique Features |

|---|---|---|---|

| Methyl 2-amino-5-chlorobenzoate | 5202-89-1 | 0.97 | Different positioning of amino group |

| Methyl 3-amino-4-chlorobenzoate | 40872-87-5 | 0.95 | Variation in chlorine position |

| Ethyl 4-amino-3-chlorobenzoate | 82765-44-4 | 0.92 | Ethyl group instead of methyl |

The unique positioning of the amino and chlorine groups in this compound contributes to its distinct chemical reactivity and biological profile compared to these similar compounds.

Q & A

Basic: What spectroscopic and chromatographic techniques are recommended for characterizing Methyl 3-amino-2-chlorobenzoate hydrochloride?

Answer:

- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm the structure, paying attention to chemical shifts for the aromatic ring (e.g., δ ~6.5–8.5 ppm for protons), the methyl ester (δ ~3.7–3.9 ppm), and the amino group (broad singlet near δ ~5–7 ppm). Multiplicity patterns can resolve substituent positions .

- Infrared (IR) Spectroscopy: Identify functional groups such as the ester C=O stretch (~1700–1750 cm), aromatic C-Cl (~600–800 cm), and NH stretches (~3300–3500 cm) .

- High-Performance Liquid Chromatography (HPLC): Assess purity using reverse-phase columns (C18) with methanol/water gradients. Monitor retention times against standards, and ensure ≥98% purity for research-grade material .

Basic: How should this compound be stored to maintain stability?

Answer:

- Temperature: Store at -20°C for long-term stability (3+ years) in powder form. For solutions, use -80°C to prevent hydrolysis or decomposition .

- Moisture Control: Keep in airtight containers with desiccants (e.g., silica gel) to avoid hygroscopic degradation. Use inert atmospheres (argon/nitrogen) during handling .

Advanced: How can hydrogen bonding patterns in the crystal structure of this compound be systematically analyzed?

Answer:

- Single-Crystal X-ray Diffraction (SCXRD): Grow crystals via slow evaporation in polar aprotic solvents (e.g., DMSO). Use SHELXL for refinement, focusing on hydrogen bond donor-acceptor distances (e.g., N–H⋯Cl, O–H⋯O) .

- Graph Set Analysis: Apply Etter’s formalism to classify hydrogen bond motifs (e.g., R(8) rings). Software like Mercury can visualize and quantify intermolecular interactions .

Advanced: What methodologies resolve contradictory crystallographic data during structure determination?

Answer:

- Cross-Validation: Combine SCXRD with solid-state NMR or powder XRD to verify unit cell parameters and space group assignments. Discrepancies in torsion angles may indicate twinning or disorder .

- Refinement Protocols: In SHELXL , use restraints for flexible groups (e.g., ester side chains) and check for overfitting via R-factor convergence. Validate with PLATON’s ADDSYM tool .

Advanced: How can reaction yields be optimized for synthesizing this compound amid conflicting literature protocols?

Answer:

- Condition Screening: Test solvents (e.g., THF vs. DCM) and catalysts (e.g., DMAP for esterification). For chlorination, compare SOCl vs. PCl efficiency under anhydrous conditions .

- Purification: Use preparative HPLC with methanol/water gradients to isolate the product from byproducts (e.g., unreacted starting materials). Monitor pH during hydrochloride salt formation to avoid over-acidification .

Basic: What critical parameters should be monitored during the synthesis of this compound?

Answer:

- Reaction Time: Track progress via TLC (silica gel, ethyl acetate/hexane eluent). Intermediate formation (e.g., methyl ester) typically occurs within 1–2 hours at reflux .

- Stoichiometry: Ensure a 1.2:1 molar ratio of chlorinating agent (e.g., SOCl) to precursor to minimize residual impurities .

Advanced: What strategies mitigate hygroscopic decomposition during handling of this compound?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.